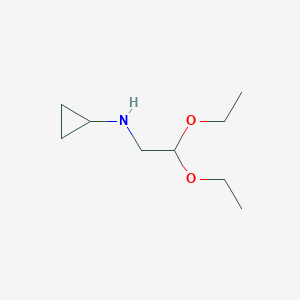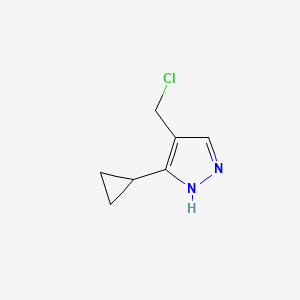
6-(2-aminoethyl)-N,N-diethylpyridin-2-amine
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It might also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
This involves determining the shape, size, and functional groups in the molecule. Techniques like NMR, IR spectroscopy, and X-ray crystallography are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical and Chemical Properties Analysis
This would include studying properties like solubility, melting and boiling points, optical activity, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Catalytic Applications
Advanced Synthesis & Catalysis highlights the importance of 2-aminopyridines, including derivatives like 6-(2-aminoethyl)-N,N-diethylpyridin-2-amine, in synthesizing bioactive compounds and materials. The study presents methods for synthesizing 6-substituted 2-aminopyridines through reactions involving dibromopyridine and various amines, followed by C-C cross-coupling reactions. These methods are pivotal for accessing a wide range of 2-aminopyridines, showcasing their versatility in chemical synthesis (Bolliger, Oberholzer, & Frech, 2011).
Reactivity and Bond Formation
ACS Catalysis discusses a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives, including structures related to this compound. This approach is significant for the functionalization of alkynes and alkenes, demonstrating the compound's role in facilitating novel synthetic routes under mild conditions (Ociepa, Turkowska, & Gryko, 2018).
Material Science and Polymerization
Inorganic Chemistry explores the synthesis of group 4 metal complexes containing amine, amido, and aminopyridinato ligands, demonstrating their application in olefin oligo- and polymerization. This research underscores the potential of this compound derivatives in creating catalysts for polymer production, highlighting their significance in material science (Fuhrmann, Brenner, Arndt, & Kempe, 1996).
Analytical Chemistry Applications
Analytical Chemistry introduces a method for determining free amines in wastewater using fluorescent detection, where derivatives of this compound could be utilized for creating sensitively fluorescent derivatives. This application is crucial for environmental monitoring and analysis, demonstrating the compound's utility in sensitive and selective detection methods (You, Zhang, Zhang, Zhang, Yan, & Zhang, 2002).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit thymidine phosphorylase , an enzyme overexpressed in most human cancers . The overexpression of this enzyme has been correlated with increased microvessel density, more aggressive tumors, and poorer patient prognosis .
Mode of Action
It is suggested that it may act as a small-molecule inhibitor of thymidine phosphorylase . This inhibition could potentially disrupt the enzyme’s proangiogenic actions, which are dependent on its enzyme activity .
Biochemical Pathways
It is known that thymidine phosphorylase, the enzyme that this compound may inhibit, plays a role in various biochemical pathways, including nucleotide metabolism .
Pharmacokinetics
Similar compounds have been administered orally in experimental settings, suggesting potential oral bioavailability .
Result of Action
In experimental models, similar compounds have shown to reduce the growth of certain types of cancer cells and decrease microvessel density in tumors, indicating an antiangiogenic action .
Action Environment
It is known that various factors, such as ph, temperature, and the presence of other molecules, can affect the activity and stability of similar compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(2-aminoethyl)-N,N-diethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-3-14(4-2)11-7-5-6-10(13-11)8-9-12/h5-7H,3-4,8-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCIJIZNVXOFBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1490631.png)

![N,N-Dimethyl-3-[3-(methylamino)-3-oxo-1-propynyl]benzamide](/img/structure/B1490633.png)




